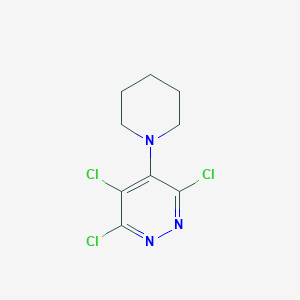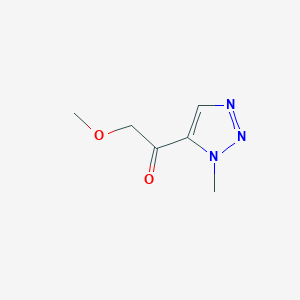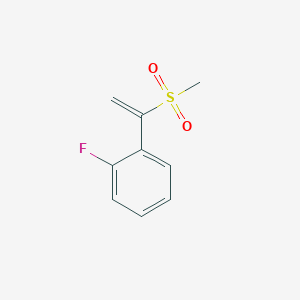
1-Fluoro-2-(1-methanesulfonylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(1-methanesulfonylethenyl)benzene is an organic compound with the molecular formula C9H9FO2S It is a derivative of benzene, characterized by the presence of a fluoro group and a methanesulfonylethenyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-Fluoro-2-(1-methanesulfonylethenyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and methanesulfonyl chloride.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction parameters are carefully monitored to ensure consistency and scalability.
Chemical Reactions Analysis
1-Fluoro-2-(1-methanesulfonylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols or hydrocarbons.
Substitution: The fluoro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This results in the formation of various substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-2-(1-methanesulfonylethenyl)benzene has several applications in scientific research:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules. Its unique functional groups make it a valuable intermediate in various synthetic pathways.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules, providing insights into their function and regulation.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(1-methanesulfonylethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances its binding affinity to these targets, while the methanesulfonylethenyl group modulates its reactivity. The compound can inhibit or activate specific pathways, depending on its interaction with the target molecules.
Comparison with Similar Compounds
1-Fluoro-2-(1-methanesulfonylethenyl)benzene can be compared with similar compounds such as:
1-Fluoro-2-methylbenzene: This compound lacks the methanesulfonylethenyl group, resulting in different chemical reactivity and applications.
1-Fluoro-2-(methylsulfonyl)benzene: This compound has a similar sulfonyl group but differs in the position and nature of the substituents, leading to variations in its chemical behavior.
2-Fluorophenyl methyl sulfone: This compound has a similar structure but differs in the position of the fluoro group, affecting its reactivity and applications.
Properties
Molecular Formula |
C9H9FO2S |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-fluoro-2-(1-methylsulfonylethenyl)benzene |
InChI |
InChI=1S/C9H9FO2S/c1-7(13(2,11)12)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 |
InChI Key |
VHJLRRISYCSSPO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=C)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




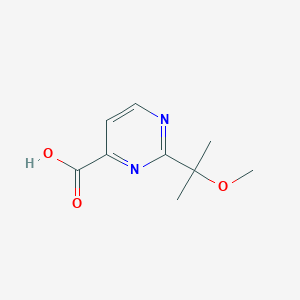
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid](/img/structure/B13181360.png)
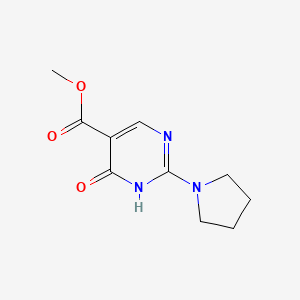


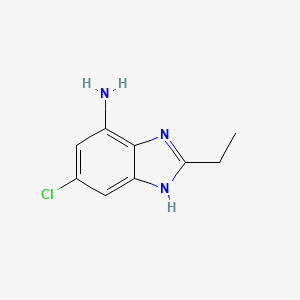
![tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13181375.png)
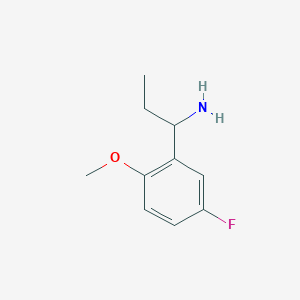
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13181389.png)
